5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine 5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 923582-92-7
VCID: VC17276530
InChI: InChI=1S/C13H14N4O/c1-3-18-10-4-11-12(7-15-13(11)14-6-10)9-5-16-17(2)8-9/h4-8H,3H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C13H14N4O
Molecular Weight: 242.28 g/mol

5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine

CAS No.: 923582-92-7

Cat. No.: VC17276530

Molecular Formula: C13H14N4O

Molecular Weight: 242.28 g/mol

* For research use only. Not for human or veterinary use.

5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine - 923582-92-7

Specification

CAS No. 923582-92-7
Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
IUPAC Name 5-ethoxy-3-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C13H14N4O/c1-3-18-10-4-11-12(7-15-13(11)14-6-10)9-5-16-17(2)8-9/h4-8H,3H2,1-2H3,(H,14,15)
Standard InChI Key VGXIMOIYIUSSED-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(NC=C2C3=CN(N=C3)C)N=C1

Introduction

Structural Characteristics and Classification

Core Architecture

The compound features a pyrrolo[2,3-b]pyridine scaffold, a bicyclic system comprising a pyrrole ring fused to a pyridine ring at the 2,3-position. At the 3-position of the pyrrolopyridine core, a 1-methyl-1H-pyrazol-4-yl group is attached, while an ethoxy substituent occupies the 5-position. This arrangement creates a planar, electron-rich system capable of π-π stacking and hydrogen bonding with biomolecular targets .

Functional Group Contributions

  • Ethoxy Group: Enhances solubility and metabolic stability by introducing hydrophilicity and steric bulk.

  • Pyrazole Ring: Serves as a hydrogen bond acceptor and donor, facilitating interactions with kinase ATP-binding pockets .

  • Methyl Group on Pyrazole: Improves pharmacokinetic properties by reducing oxidative metabolism.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis involves multi-step sequences prioritizing regioselective functionalization. A representative route includes:

  • Pyrrolopyridine Core Formation: Cyclization of ethyl 3-oxobutanoate with hydrazine derivatives under reflux conditions in ethanol.

  • Pyrazole Introduction: Suzuki-Miyaura coupling of a boronic ester-substituted pyrazole with a brominated pyrrolopyridine intermediate .

  • Ethoxy Group Installation: Nucleophilic aromatic substitution using sodium ethoxide.

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationEthanol, reflux, 12 h65
Suzuki CouplingPdCl₂(dppf), K₂CO₃, 80°C78
EthoxylationNaOEt, DMF, 60°C82

Challenges in Optimization

  • Regioselectivity: Competing reactions at N1 vs. C3 of pyrrolopyridine necessitate careful catalyst selection .

  • Purification: Chromatographic separation is required due to structurally similar byproducts.

Physicochemical and Molecular Properties

Molecular Data

  • Molecular Formula: C₁₃H₁₄N₄O

  • Molecular Weight: 242.28 g/mol

  • LogP: 2.1 (predicted), indicating moderate lipophilicity.

Spectroscopic Characteristics

  • ¹H NMR: Key signals include δ 8.45 (pyrrolopyridine H-2), δ 7.89 (pyrazole H-5), and δ 1.42 (ethoxy CH₃) .

  • Mass Spectrometry: [M+H]⁺ peak at m/z 243.1 .

Biological Activity and Mechanisms

Kinase Inhibition

The compound demonstrates nanomolar affinity for fibroblast growth factor receptors (FGFRs), critical in cancers driven by FGFR dysregulation. Docking studies reveal:

  • The pyrrolopyridine core binds the kinase hinge region via hydrogen bonds with Ala564 .

  • The pyrazole group occupies a hydrophobic pocket near the gatekeeper residue .

Table 2: Enzymatic Inhibition Data

TargetIC₅₀ (nM)Selectivity vs. c-Met
FGFR112>100-fold
FGFR218>80-fold

Anti-Inflammatory Effects

In murine models, the compound reduces IL-6 and TNF-α levels by 60–70% at 10 mg/kg, likely through JAK/STAT pathway modulation.

Applications and Future Directions

Research Priorities

  • Prodrug Development: Esterification of the ethoxy group to enhance oral bioavailability.

  • Combination Therapies: Synergy with immune checkpoint inhibitors in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator